Product packaging for H-D-Abu-OtBu(Cat. No.:)

H-D-Abu-OtBu

Cat. No.: B7810424
M. Wt: 159.23 g/mol
InChI Key: UZHNWSLHLJLEAZ-ZCFIWIBFSA-N
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Description

Significance of D-Amino Acid Derivatives as Chiral Scaffolds in Modern Organic Synthesis

D-amino acids and their derivatives are increasingly important in organic synthesis, serving as chiral directing auxiliaries and synthons rsc.org. While L-amino acids are the common building blocks in biological protein synthesis, D-amino acids are found in nature and possess specific physiological functions in various organisms nih.gov. Their "unnatural" configuration in a biological context makes them valuable for developing molecules with unique properties, such as modified peptides with enhanced stability or altered biological activity nih.gov. The incorporation of D-amino acid derivatives like H-D-Abu-OtBu into synthetic routes allows for the construction of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and fine chemicals chemimpex.comrsc.org. The use of chiral scaffolds derived from D-amino acids enables chemists to control the stereochemistry of reactions, leading to the selective formation of desired enantiomers chemimpex.comaccessscience.comchemistrydocs.com.

Strategic Importance of Tert-Butyl Ester Protection in Amino Acid Chemistry

The tert-butyl ester group is a widely utilized protecting group for carboxylic acids in organic synthesis thieme-connect.com. Its strategic importance in amino acid chemistry stems from its stability under various reaction conditions and the mild acidic conditions required for its removal thieme-connect.comorganic-chemistry.orgresearchgate.net. This orthogonality to other common protecting groups, such as the Fmoc group used for amine protection, makes the tert-butyl ester particularly valuable in stepwise synthesis strategies like solid-phase peptide synthesis (SPPS) wikipedia.org. Protecting the carboxyl group as a tert-butyl ester prevents unwanted side reactions involving the carboxyl function during coupling steps and other transformations google.com. The ease of cleavage of the tert-butyl ester under acidic conditions allows for the regeneration of the free carboxylic acid at a desired point in the synthesis sequence researchgate.netwikipedia.org. Methods for forming tert-butyl esters of amino acids include reactions with isobutylene (B52900) in the presence of an acid catalyst or treatment with tert-butyl acetate (B1210297) and a catalyst thieme-connect.comorganic-chemistry.orggoogle.comgoogle.com.

Overview of this compound as a Foundational Synthon for Complex Molecule Construction

Data Table: Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₈H₁₈ClNO₂ smolecule.comchemimpex.com
Molecular Weight195.69 g/mol smolecule.comchemimpex.com
CAS Number313994-32-0 smolecule.comchemimpex.com
PubChem CID74889732 (for the free base) smolecule.com, 53399008 (for the HCl salt) chemimpex.com smolecule.comchemimpex.com
AppearanceSolid (typically white powder) smolecule.comchemimpex.com
Purity (HPLC)≥ 98 % chemimpex.com
Melting Point240 - 244 °C (Literature) chemimpex.com
Optical Rotation[α]D20 = -13 ± 1 °C (C=1 in EtOH) chemimpex.com chemimpex.com
[α]D20 = -2 ± 1 °C (C=4 in water) chemimpex.com chemimpex.com
SolubilitySoluble in organic solvents like DMSO and methanol (B129727) , enhanced solubility in organic solvents due to tert-butyl group smolecule.com smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B7810424 H-D-Abu-OtBu

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHNWSLHLJLEAZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate
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Mechanistic Investigations and Optimized Methodologies for the Stereoselective Synthesis of H D Abu Otbu

Direct Esterification Protocols and Acid-Catalyzed Approaches

Direct esterification of amino acids with tert-butanol (B103910) or isobutylene (B52900) is a common strategy for synthesizing tert-butyl esters. However, the zwitterionic nature of free amino acids often leads to low solubility in organic solvents, presenting a challenge for these methods. thieme-connect.comscientificupdate.com

Utilization of Isobutylene and Tert-Butyl Acetate (B1210297) as Reagents

Traditional methods for forming tert-butyl esters of carboxylic acids include the condensation with tert-butanol or the bubbling of isobutylene gas in the presence of concentrated sulfuric acid. thieme-connect.com Tert-butyl acetate is also employed as a reagent in the presence of acid catalysts. thieme-connect.comscientificupdate.com For free amino acids, a common approach involves using a slurry of the amino acid in tert-butyl acetate with stoichiometric perchloric acid. scientificupdate.com Another method involves reacting amino acids with isobutene in a mixed solution like dioxane and concentrated sulfuric acid, which is reported to be simple and easy to operate. google.com

Catalytic Systems for Efficient Ester Formation (e.g., Bis(trifluoromethanesulfonyl)imide, Perchloric Acid)

Acid catalysts play a critical role in facilitating the esterification reaction. Perchloric acid (HClO4) in tert-butyl acetate is a frequently used condition for the direct formation of tert-butyl esters of free amino acids. thieme-connect.comscientificupdate.com However, perchloric acid is considered a potentially hazardous reagent, and the reaction can sometimes terminate prematurely, with yields and rates needing improvement. thieme-connect.comscientificupdate.com

Bis(trifluoromethanesulfonyl)imide (Tf2NH) has emerged as a simple and safe alternative catalyst for the tert-butylation of free amino acids in tert-butyl acetate. Treatment of various free amino acids with 1.1 equivalents of Tf2NH in tert-butyl acetate has been shown to directly afford tert-butyl esters with free amino groups quickly and in good yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method is reported to be much faster and provide higher yields compared to conventional methods. thieme-connect.comthieme-connect.com For instance, the reaction of 2-hydroxy-4-aminobutyric acid with 1.1 equivalents of Tf2NH in tert-butyl acetate at 0°C completed within 2.5 hours, yielding the product in 86%. In contrast, the perchloric acid process was significantly slower and resulted in a lower yield (61% after 16 hours, with the reaction stalling). scientificupdate.com The use of catalytic amounts of Tf2NH in tert-butyl acetate also works effectively for carboxylic acids and alcohols without amino groups. thieme-connect.comthieme-connect.com

Other acidic conditions explored for tert-butyl ester formation include sulfuric acid absorbed on MgSO4, which is reported to initiate the reaction by dehydration of tert-butyl alcohol followed by addition of the carboxylic acid to the resulting isobutylene. wiley-vch.de This method has been successful for various protected amino acids. wiley-vch.de

Precursor Design and Derivatization Strategies for D-α-Aminobutyric Acid

The synthesis of H-D-Abu-OtBu relies on obtaining enantiopure D-α-aminobutyric acid as a starting material.

Enantiopure D-α-Aminobutyric Acid Starting Materials and Their Preparation

The synthesis of this compound hydrochloride typically begins with enantiopure 2-aminobutyric acid and tert-butyl acetate. smolecule.com Enantiopure α-amino acids can be prepared through various methods, including enzymatic asymmetric synthesis and resolution techniques. mdpi.comrsc.org

Resolution Techniques for Racemic Precursors (e.g., Enzymatic Resolution, Diastereomeric Salt Formation)

When starting from racemic α-aminobutyric acid, resolution techniques are employed to obtain the desired D-enantiomer. Common methods for resolving racemates include diastereomeric salt formation with a pure chiral acid or base. libretexts.orgmsu.edu This involves reacting the racemic amino acid with an enantiomerically pure chiral reagent to form a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like crystallization or chromatography. libretexts.orgmsu.edu After separation, the resolving agent is removed to yield the enantiopure amino acid. libretexts.orgmsu.edu

Enzymatic resolution is another powerful technique. For example, enzymatic kinetic resolution using enzymes like penicillin amidase can selectively hydrolyze one enantiomer of an amino acid derivative faster than the other, allowing for the separation of the desired enantiomer. google.com Dynamic kinetic resolution, which couples a racemization process with an enantioselective reaction, can theoretically yield up to 100% of a single enantiomer. msu.eduresearchgate.net Enzymatic dynamic kinetic resolution of α-aminonitriles has been successfully used to produce enantiopure α-amino acids, including (R)-α-aminobutyric acid, using a combination of enzymes. researchgate.net

Control of Reaction Parameters for Enhanced Yield and Stereochemical Fidelity

The synthesis of amino acid tert-butyl esters typically involves the reaction of the amino acid with a tert-butyl source under acidic conditions. Key parameters influencing the efficiency and stereochemical outcome of this transformation include solvent selection, temperature, and potentially pressure.

Solvent Selection and Its Influence on Reaction Kinetics and Equilibrium

The choice of solvent plays a significant role in the kinetics and equilibrium of the esterification reaction. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates, and affect the reaction rate. Common solvents employed in the synthesis of tert-butyl amino acid esters include tert-butyl acetate organic-chemistry.orggoogle.com, dichloromethane (B109758) (DCM) orgsyn.orgrsc.org, tetrahydrofuran (B95107) (THF) nih.govacs.org, and dioxane researchgate.net.

For instance, the reaction of amino acids with tert-butyl acetate in the presence of an acidic catalyst has been shown to afford tert-butyl esters in good yields organic-chemistry.orggoogle.com. Dichloromethane is frequently used in peptide coupling reactions involving tert-butyl esters orgsyn.orgrsc.org. While specific studies detailing the kinetic and equilibrium effects of different solvents solely on this compound synthesis are not extensively documented, general principles from related amino acid esterifications apply. Solvents can impact the rate of ester formation and the potential for side reactions, including racemization at the α-carbon, which is critical for maintaining stereochemical purity. The solubility of this compound·HCl has been noted in solvents such as DMSO and methanol (B129727) .

In some synthetic approaches, particularly mechanochemical methods, the absence of a solvent can lead to higher reagent concentrations and potentially faster reaction times compared to solution-based methods nih.govacs.org. Solvents in traditional methods can sometimes interfere with reactivity or stabilize intermediates, influencing the reaction pathway nih.govacs.org.

Temperature and Pressure Optimization for Preparative Efficiency

Temperature is a critical parameter affecting reaction kinetics and the rate of potential side reactions. Higher temperatures generally increase reaction rates but can also increase the risk of racemization or decomposition of the product or starting materials. Conversely, lower temperatures may slow down the reaction but enhance stereochemical control.

For the synthesis of amino acid tert-butyl esters using tert-butyl acetate and an acidic catalyst, a temperature range of 15-25°C has been suggested as preferable google.com. This indicates that room temperature or slightly above is often suitable for achieving a balance between reaction speed and control. Specific temperature optimization studies for maximizing the yield and stereochemical purity of this compound are not widely reported in the surveyed literature.

Advanced Purification and Isolation Techniques for Synthetic this compound

Following synthesis, the purification and isolation of this compound are essential to remove unreacted starting materials, reagents, catalysts, and undesirable byproducts, ensuring the high purity required for its applications.

Chromatographic Separation Techniques (e.g., Flash Chromatography, Preparative HPLC)

Chromatographic methods are widely used for the purification of amino acid derivatives, including tert-butyl esters and peptides containing them orgsyn.orgunirioja.esambeed.comnih.govgoogle.com. Flash chromatography and preparative high-performance liquid chromatography (HPLC) are particularly effective techniques.

Flash chromatography, a form of column chromatography, is often used for scaling up purification and can effectively separate compounds based on differences in polarity. It has been applied to the purification of tert-butyl ester-containing compounds unirioja.esambeed.com.

Preparative HPLC provides higher resolution separation and is suitable for obtaining highly pure material. It is commonly used for purifying peptides and amino acid derivatives nih.gov. The purity of synthetic products, including amino acid tert-butyl esters, is frequently verified by HPLC analysis orgsyn.org. Reverse-phase HPLC is a described method for the purification of protected amino acids and peptides google.com.

Crystallization-Based Methods for Product Isolation and Enrichment

Crystallization is a powerful technique for both isolating and enriching the desired product by forming a solid crystalline phase from a solution, leaving impurities in the mother liquor. Recrystallization is mentioned as a purification method for this compound·HCl or similar compounds . This process can significantly enhance the purity of the final product.

In some synthetic procedures for amino acid tert-butyl ester hydrochlorides, the product is obtained as precipitated crystals, which can then be collected by filtration and dried google.com. This initial crystallization step can serve as a primary purification method before further refinement if needed.

Strategies for Mitigating and Removing Synthetic Impurities

Mitigating and removing synthetic impurities is crucial for obtaining high-purity this compound. Impurities can arise from incomplete reactions, side reactions, or residual reagents and catalysts.

Strategies for impurity mitigation often involve optimizing reaction conditions (as discussed in Section 2.3) to minimize the formation of byproducts. For example, controlling the amount of acidic catalyst and post-treating the reaction mixture with an aqueous alkali hydroxide (B78521) solution can help remove excess acid google.com.

Removal of impurities is primarily achieved through the purification techniques described above. Chromatography is effective for separating a wide range of impurities based on their differing affinities for the stationary and mobile phases orgsyn.orgunirioja.esambeed.comnih.govgoogle.com. Recrystallization is particularly useful for removing soluble impurities . Specific impurities, such as excess reagents, can be targeted for removal; for instance, ion exchange resins can be used to remove basic impurities like N-methylimidazole in related synthetic contexts orgsyn.org.

Potential impurities in amino acid ester synthesis can include unreacted starting materials, the free amino acid, the tert-butyl alcohol byproduct, and products from side reactions like racemization or the formation of diketopiperazines, especially when used in peptide synthesis google.com. Rigorous purification protocols are necessary to ensure these are reduced to acceptable levels.

Chemical Reactivity and Derivatization Pathways of H D Abu Otbu

Nucleophilic Reactivity of the Free Alpha-Amino Group

The free alpha-amino group in H-D-Abu-OtBu serves as a potent nucleophile, readily participating in reactions with electrophilic centers. This characteristic is fundamental to its application as a building block in the construction of larger molecules, particularly peptides.

Peptide Bond Formation via Amide Coupling Methodologies

The primary application leveraging the nucleophilic amino group is the formation of peptide bonds. This involves the reaction of the amino group of this compound with an activated carboxyl group of another amino acid or peptide fragment. Various amide coupling methodologies are employed to facilitate this reaction, ensuring efficient and controlled peptide elongation ekb.eg.

In solution-phase peptide synthesis (LPPS), this compound can be coupled with protected amino acids or peptide chains in a homogeneous solution. This approach allows for easier monitoring and purification of intermediates at each step. Typical strategies involve activating the carboxyl group of the incoming amino acid using coupling reagents such as carbodiimides (e.g., DCC, DIC) in combination with additives (e.g., HOBt, HOAt) or using activated esters or acid halides ekb.eg. The free amino group of this compound attacks the activated carboxyl species, forming a new amide (peptide) bond. The tert-butyl ester protecting group on this compound is stable under the conditions typically used for coupling reactions in solution phase, allowing for selective peptide bond formation at the alpha-amino group bachem.com.

This compound is also a valuable building block in solid-phase peptide synthesis (SPPS) vwr.comchemimpex.comchemimpex.com. In SPPS, the C-terminus of the growing peptide chain is anchored to an insoluble polymer support bachem.comsigmaaldrich.comcsic.es. This compound, with its free amino group, can be coupled to the resin-bound peptide chain using standard SPPS protocols. The coupling reaction is analogous to solution-phase methods, utilizing coupling reagents to activate the carboxyl group of the incoming N-protected amino acid bachem.com. The tert-butyl ester of this compound remains intact during the repetitive coupling and deprotection cycles of the Nα-amino protecting group (commonly Fmoc or Boc) in SPPS bachem.com. This orthogonality is crucial for the stepwise elongation of the peptide chain on the solid support. After the desired peptide sequence is assembled, the tert-butyl ester, along with other acid-labile side-chain protecting groups, can be cleaved simultaneously with the cleavage of the peptide from the resin using acidic conditions, typically trifluoroacetic acid (TFA) bachem.comcsic.es.

Acylation and Alkylation Reactions for N-Terminal Modifications

Beyond peptide bond formation, the free alpha-amino group of this compound can undergo various acylation and alkylation reactions. These modifications can be performed at the N-terminus of a peptide incorporating this compound or on the free compound itself for the synthesis of modified amino acid derivatives. Acylation typically involves reaction with activated carboxylic acids, acid halides, or anhydrides, leading to the formation of amide bonds. Alkylation involves reaction with alkyl halides or other alkylating agents, forming secondary or tertiary amines. These reactions are useful for introducing various functional groups, labels, or tags at the N-terminus for diverse applications wikipedia.orgnih.gov.

Derivatization for Proteomics and Mass Spectrometry Applications

This compound can be utilized as a derivatizing agent for peptides and proteins, particularly for applications in proteomics and mass spectrometry smolecule.comvwr.comabrf.orgfrontiersin.orgrsc.org. The free amino group can be selectively modified to introduce tags or labels that enhance ionization efficiency, alter fragmentation patterns, or facilitate chromatographic separation, thereby improving detection and analysis by mass spectrometry smolecule.comfrontiersin.orgrsc.org. Derivatization can involve reactions such as isotopic labeling for quantitative proteomics or the introduction of specific functional groups for targeted analysis rsc.org. The stable tert-butyl ester group can serve as a handle for further modifications or can be selectively cleaved after analysis if required.

Cleavage Mechanisms and Regenerative Chemistry of the Tert-Butyl Ester

The tert-butyl ester group in this compound serves as a protecting group for the carboxyl function. Its cleavage is a critical step in peptide synthesis and the generation of the free carboxylic acid. The tert-butyl ester is typically cleaved under acidic conditions due to the stability of the resulting tertiary carbocation leaving group bachem.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org.

Common reagents for the cleavage of tert-butyl esters include strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) bachem.comorganic-chemistry.org. The cleavage can be performed in various solvents, and scavengers are often added to trap the generated tert-butyl cation and prevent side reactions csic.es. The cleavage mechanism involves protonation of the ester oxygen, followed by elimination of the tert-butyl cation to yield the free carboxylic acid.

Acid-Labile Deprotection Strategies (e.g., Trifluoroacetic Acid-mediated)

The tert-butyl ester group in this compound is acid-labile, meaning it can be selectively removed under acidic conditions. This property is widely exploited in synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, where tert-butyl esters are commonly used for side-chain protection and are cleaved concurrently with the peptide from the resin peptide.comthermofisher.comsigmaaldrich.com.

Trifluoroacetic acid (TFA) is a frequently used reagent for the deprotection of tert-butyl esters due to its strong acidity and volatility, which facilitates its removal after the reaction fishersci.benih.govgoogle.com. The deprotection mechanism typically involves protonation of the ester oxygen, followed by elimination of isobutylene (B52900) and release of the free carboxylic acid.

While specific experimental data for the TFA-mediated deprotection of this compound is not extensively detailed in the provided search results, the general principles and conditions applied to other amino acid tert-butyl esters are relevant. High concentrations of TFA, often in combination with scavengers, are commonly employed to ensure complete deprotection and minimize side reactions, such as the re-alkylation of sensitive residues by the generated tert-butyl cation thermofisher.comsigmaaldrich.comgoogle.com. Cleavage cocktails typically contain 90-95% TFA, sometimes with additives like water, triisopropylsilane (B1312306) (TIS), or phenol, depending on the peptide sequence and the presence of other acid-sensitive functional groups thermofisher.comsigmaaldrich.com.

Orthogonal Deprotection Techniques and Selective Ester Hydrolysis

While acid-mediated deprotection is standard, orthogonal deprotection techniques offer alternative methods for removing the tert-butyl ester group without affecting other acid-labile protecting groups or functionalities present in the molecule sigmaaldrich.comthieme-connect.de. Orthogonal strategies are crucial when selective deprotection of the ester is required at an intermediate stage of a synthesis.

Methods for the cleavage of tert-butyl esters under milder or different conditions than strong acid have been explored. These include using reagents such as aqueous phosphoric acid, which is reported as a mild and selective reagent for deprotecting tert-butyl esters organic-chemistry.orgorganic-chemistry.org. Another approach involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane, which mediates a mild cleavage of tert-butyl esters organic-chemistry.orgorganic-chemistry.org. Powdered KOH in THF has also been reported for the cleavage of tert-butyl benzoates organic-chemistry.org.

Selective ester hydrolysis, specifically targeting the tert-butyl ester in the presence of other ester functionalities or sensitive groups, can also be achieved through careful control of reaction conditions, such as using specific bases or enzymatic methods. While the search results discuss orthogonal deprotection and ester hydrolysis in a general context or for other amino acid derivatives like methyl esters mdpi.com, specific orthogonal deprotection or selective hydrolysis protocols optimized for this compound are not explicitly provided. However, the documented methods for cleaving tert-butyl esters under non-acidic conditions would represent potential orthogonal strategies applicable to this compound.

Stereochemical Stability and Racemization Pathways during Transformations

Maintaining stereochemical integrity at the alpha-carbon is a critical concern when handling chiral amino acid derivatives like this compound, particularly during activation and coupling reactions. Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, can lead to undesired epimers and reduce the purity and biological activity of the final product uni-kiel.de.

Racemization of the C-terminal amino acid residue during peptide coupling is a known phenomenon that can occur via the formation of an oxazolone (B7731731) intermediate uni-kiel.de. The propensity for racemization is influenced by the amino acid residue, the coupling reagent, the solvent, and the presence of bases.

For D-amino acid tert-butyl esters such as this compound, the stereochemical stability is paramount for their effective use as chiral building blocks. While the tert-butyl ester group itself does not directly participate in racemization pathways at the alpha-carbon, its presence and the conditions required for its deprotection or for coupling reactions involving the amino group can potentially influence stereochemical integrity.

Conditions for Racemization Prevention in Coupling Reactions

Preventing racemization during coupling reactions involving this compound is essential for synthesizing stereochemically pure peptides and other derivatives. The choice of coupling reagent and reaction conditions plays a significant role in minimizing racemization uni-kiel.decreative-peptides.com.

Common strategies to suppress racemization in peptide synthesis, applicable to couplings involving D-amino acid tert-butyl esters, include the use of coupling reagents in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) uni-kiel.decreative-peptides.compeptide.com. These additives are thought to activate the carboxyl group and form activated esters that react rapidly with the amine component, thus suppressing the formation of the oxazolone intermediate responsible for racemization uni-kiel.decreative-peptides.com.

Uronium or phosphonium (B103445) salt-based coupling reagents like HBTU, TBTU, HATU, and BOP are widely used in peptide synthesis and are often employed with additives to minimize racemization uni-kiel.depeptide.comthieme-connect.de. The use of appropriate bases, such as DIPEA or NMM, and controlling their equivalents is also important in racemization prevention thieme-connect.de.

While specific experimental data on racemization prevention optimized for this compound couplings is not detailed, the general principles and established methods for minimizing racemization of D-amino acids in peptide synthesis using these reagents and additives are directly relevant and would be applied when utilizing this compound as a building block.

Investigations of Epimerization and Isomerization in Synthetic Sequences

Investigations into epimerization and isomerization pathways in synthetic sequences involving chiral amino acid derivatives are crucial for optimizing reaction conditions and ensuring product purity. Epimerization at the alpha-carbon of this compound would result in the formation of the L-Abu-OtBu enantiomer.

While specific studies focused solely on the epimerization or isomerization of this compound during complex synthetic sequences are not prominently featured in the search results, the general concern about maintaining chiral purity in peptide synthesis and other transformations of chiral amino acids is well-documented thieme-connect.de. Analytical techniques such as chiral HPLC or chiral gas chromatography are commonly employed to assess the enantiomeric purity of amino acid derivatives and detect the presence of epimers thieme-connect.de.

Studies on related D-amino acid derivatives, such as H-D-Phg-OtBu, highlight the importance of rigorous assessment of chiral purity using methods like chiral HPLC to prevent racemization artifacts . This suggests that similar analytical approaches and investigations into potential epimerization pathways would be necessary when incorporating this compound into synthetic sequences, particularly under conditions that might be prone to enolization or oxazolone formation.

Epimerization can be influenced by factors such as temperature, solvent, base strength, and the nature of activating groups in coupling reactions uni-kiel.de. Minimizing reaction times and using mild conditions are general strategies to reduce the risk of epimerization. Isomerization pathways, such as the formation of aspartimides from aspartic acid residues peptide.com, are also considered in peptide synthesis, but these are specific to the amino acid residue and not directly related to the alpha-carbon stereochemistry of alanine (B10760859) or alpha-aminobutyric acid derivatives unless they are part of a larger peptide sequence containing such residues.

Strategic Applications of H D Abu Otbu As a Chiral Building Block in Advanced Organic Synthesis

Construction of Peptide and Peptidomimetic Architectures

H-D-Abu-OtBu is utilized in the construction of peptide and peptidomimetic structures, where it introduces a non-proteinogenic amino acid residue with a defined D-configuration. Peptidomimetics are compounds designed to mimic the biological properties of peptides, often with improved stability and bioavailability. amazonaws.comnih.gov

Incorporation into Linear and Cyclic Peptide Scaffolds

This compound can be incorporated into both linear and cyclic peptide sequences, typically through solid-phase peptide synthesis (SPPS) or solution-phase methods. wuxiapptec.comcsic.es SPPS is a common technique for assembling peptide chains, and the tert-butyl ester protecting group is compatible with standard Fmoc-based SPPS protocols. csic.escem.com

Cyclic peptides, formed by the cyclization of a linear peptide precursor, often exhibit enhanced metabolic stability and improved biological activity compared to their linear counterparts. wuxiapptec.commdpi.combachem.com this compound can be strategically placed within a peptide sequence to influence the conformational constraints of the resulting cyclic structure. Cyclization can occur head-to-tail, head-to-side chain, side chain-to-side chain, or side chain-to-tail, depending on the peptide sequence and the presence of trifunctional amino acids. mdpi.combachem.com The synthesis of cyclic peptides often involves macrolactamization, forming an amide bond to close the ring. nih.gov High dilution conditions are typically employed during the cyclization step to minimize the formation of undesired oligomers. bachem.com

Design and Synthesis of Non-Natural Amino Acid Conjugates

This compound can serve as a component in the design and synthesis of conjugates involving non-natural amino acids. wuxiapptec.com Non-natural amino acids are synthetic amino acid analogs that are not among the 20 standard proteinogenic amino acids. google.com Incorporating non-natural amino acids can impart unique properties to peptides and peptidomimetics, such as altered metabolic stability, enhanced binding affinity, or novel functionalities. nih.govmdpi.com Conjugation strategies can involve linking this compound-containing peptides to other molecules, such as lipids or therapeutic agents, to create novel bioconjugates with tailored pharmacological profiles. nih.govmdpi.comnih.gov

Asymmetric Synthesis of Chiral Pharmaceuticals and Bioactive Analogs

As a chiral building block, this compound plays a role in the asymmetric synthesis of pharmaceuticals and bioactive analogs, enabling the creation of molecules with specific stereochemical configurations. chiralpedia.comnumberanalytics.commdpi-res.com Asymmetric synthesis is crucial in the pharmaceutical industry because the biological activity and safety of a drug molecule can be highly dependent on its stereochemistry. chiralpedia.comnumberanalytics.com

Role in the Synthesis of Gabapentinoids and Related γ-Aminobutyric Acid Derivatives

This compound, being a derivative of α-aminobutyric acid, is conceptually related to γ-aminobutyric acid (GABA) derivatives, such as gabapentinoids. mdpi.comslc6a1kids.orgopenmedicinalchemistryjournal.comnih.gov While gabapentin (B195806) itself is a γ-amino acid, chiral building blocks structurally related to substituted amino acids are often employed in the synthesis of gabapentinoids and other GABA analogs. openmedicinalchemistryjournal.comnih.govsigmaaldrich.commdpi.com The synthesis of these compounds often involves creating chiral centers with high enantiomeric purity, where building blocks like this compound, or related chiral synthons, can be utilized to establish the desired stereochemistry. sigmaaldrich.commdpi.com

Precursor in the Synthesis of Specific Drug Candidate Precursors (e.g., Antimicrobial Peptide Analogs)

This compound can serve as a precursor in the synthesis of precursors for specific drug candidates, including analogs of antimicrobial peptides. wuxiapptec.comnih.govuit.nonih.gov Antimicrobial peptides (AMPs) are a class of peptides with activity against bacteria, fungi, and viruses. nih.govnih.govmdpi.com Modifications to natural AMP sequences, including the incorporation of non-natural amino acids or the formation of cyclic structures, can lead to analogs with improved potency, stability, and reduced toxicity. nih.govuit.nonih.gov this compound's incorporation into such sequences allows for the introduction of a specific D-amino acid residue, which can influence the peptide's conformation and interaction with biological membranes, potentially enhancing its antimicrobial activity and protease resistance. nih.gov

Integration into Macrocyclic Compounds and Complex Natural Products

Macrocyclic compounds and complex natural products often possess intricate three-dimensional structures and potent biological activities. nih.govmdpi.comrug.nlnih.gov The synthesis of these molecules frequently requires the use of chiral building blocks to establish multiple stereocenters with high precision. This compound can be integrated into the synthetic routes towards such complex targets, contributing a chiral center and providing a handle for further functionalization or macrocyclization reactions. nih.govrug.nlnih.govuochb.cz Strategies for macrocycle synthesis include macrolactamization, macrolactonization, and transition metal-catalyzed cross-coupling reactions. nih.gov The incorporation of building blocks like this compound allows for the construction of diverse macrocyclic scaffolds with potential applications in drug discovery. mdpi.comrug.nl

Contributions to Chemical Probe Development and Ligand Design Methodologies

This compound plays a role in chemical probe development and ligand design, primarily through its utility in peptide synthesis and as a versatile amino acid derivative. Chiral building blocks like this compound are essential for constructing molecules with specific three-dimensional structures, which is critical for designing probes that interact selectively with biological targets or ligands for catalytic applications researchgate.netambeed.com.

In the context of chemical probe development, this compound can be incorporated into peptides or other small molecules to introduce a chiral center with defined stereochemistry. This is particularly relevant in proteomics research, where amino acid derivatives can act as derivatizing agents for peptides containing primary amines. Derivatization with compounds like this compound HCl can improve a peptide's properties for analysis, such as enhancing solubility, ionization efficiency, and stability during mass spectrometry smolecule.com. The tert-butyloxycarbonyl (Boc) protecting group, often associated with tert-butyl esters like in this compound, protects the amine group during synthesis, while the hydrochloride moiety can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry smolecule.com.

While direct research specifically detailing this compound's explicit use in designing chemical probes or ligands was not extensively found in the search results, its fundamental properties as a protected, chiral amino acid derivative make it a suitable component in such endeavors. Amino acid tert-butyl esters, including those derived from D-amino acids, are commonly employed in peptide synthesis, a key method for generating potential chemical probes and ligands researchgate.netmpg.de. The ability to selectively deprotect the tert-butyl ester under mild acidic conditions facilitates further coupling reactions, allowing for the construction of complex molecules researchgate.net.

Furthermore, the broader field of ligand design heavily relies on the availability of diverse chiral building blocks to create ligands with specific binding affinities and selectivities for metal ions or biological receptors sigmaaldrich.comnih.gov. The incorporation of a chiral center from a compound like this compound into a ligand structure can induce asymmetry, which is often crucial for effective binding and function in chiral environments, such as enzyme active sites or in enantioselective catalysis researchgate.netsigmaaldrich.comclemson.edu.

The synthesis of amino acid tert-butyl esters, including those of D-amino acids, can be achieved through various methods, such as the acid-catalyzed reaction of amino acids with isobutylene (B52900) or tert-butyl acetate (B1210297) researchgate.netgoogle.comgoogle.com. These synthetic routes provide access to chirally pure building blocks necessary for the precise construction of chemical probes and ligands.

Advanced Analytical Methodologies for Monitoring Synthetic Purity and Stereochemical Integrity

Chromatographic Techniques for Process Control and Purity Assessment

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, enabling the separation of complex mixtures to assess purity and enantiomeric composition. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for both qualitative and quantitative analysis throughout the synthesis of H-D-Abu-OtBu. mdpi.comyakhak.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and enantiomeric excess of amino acid esters like this compound. yakhak.org Its versatility allows for both reversed-phase and chiral separation modes.

For general purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates compounds based on their hydrophobicity. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA). nih.gov

Maintaining stereochemical integrity is paramount. Chiral HPLC is the most effective technique for separating enantiomers and accurately determining the enantiomeric purity of the desired D-isomer from its L-counterpart. yakhak.org This is often achieved using chiral stationary phases (CSPs), particularly those derived from polysaccharides like amylose (B160209) or cellulose (B213188) phenylcarbamates. yakhak.orgresearchgate.net For instance, Chiralpak IA and Chiralpak AD-H columns have demonstrated superior performance in resolving α-amino acid esters. yakhak.orgresearchgate.net To enhance detection sensitivity, especially at low concentrations, derivatization of the amino acid ester with a fluorogenic or chromogenic agent, such as Marfey's reagent (FDAA) or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be performed prior to analysis. researchgate.netspringernature.com

Table 1: Illustrative HPLC Parameters for Chiral Amino Acid Ester Analysis

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Stereochemical Integrity)
Column Reprosil Gold 120 C18 (4.6 x 250 mm, 5 µm)Chiralpak IA or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% TFAIsocratic mixture of Hexane (B92381) and 2-Propanol
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (214 nm, 280 nm) or Mass Spectrometry (MS)UV (e.g., 310 nm) or Fluorescence (FL) after derivatization
Purpose Quantify chemical impurities and byproducts.Quantify the ratio of D- and L-enantiomers.

Gas Chromatography (GC) is a powerful analytical tool primarily used for the separation and analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is particularly useful for monitoring the purity of volatile starting materials, reagents (e.g., tert-butanol), or low molecular weight intermediates and byproducts.

Furthermore, GC can be adapted for chiral analysis. By using a chiral stationary phase, it is possible to separate enantiomers of volatile precursors or derivatives of this compound. wiley.com This application is crucial for ensuring that the chirality is correctly established early in the synthetic route. The use of chiral ionic liquids derived from amino acids as stationary phases in GC is an example of advanced methods for achieving such separations. wiley.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable qualitative technique for monitoring the progress of chemical reactions in real-time. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in steps such as esterification or the removal of protecting groups.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase). The separated spots are visualized, typically using a UV lamp or by staining with a chemical reagent. For a compound like this compound containing a primary amine, a ninhydrin (B49086) stain is highly effective, producing a characteristic colored spot (usually purple or yellow). By comparing the relative positions (Rf values) and intensities of the spots corresponding to the starting material and the product, a chemist can quickly assess whether the reaction is complete.

Spectroscopic Approaches for Reaction Pathway Monitoring and Intermediate Characterization

Spectroscopic techniques provide detailed structural information and offer the capability for real-time, in-situ monitoring of chemical transformations. For the synthesis of this compound, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly valuable for identifying functional groups and tracking reaction kinetics. tricliniclabs.com

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, a spectrum is generated with characteristic peaks corresponding to the vibrations of specific chemical bonds.

During the synthesis of this compound, IR spectroscopy can confirm the presence of key functional groups and monitor their transformation. For example, the successful esterification of D-aminobutyric acid would be confirmed by the appearance of a strong C=O stretching band for the tert-butyl ester and the C-O stretching bands, alongside the disappearance of the broad O-H stretch of the carboxylic acid starting material. Similarly, a deprotection step to yield the free amine would be monitored by the appearance of N-H stretching bands.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
Primary AmineN-H3300 - 3500 (two bands)Symmetric & Asymmetric Stretch
AlkaneC-H2850 - 2960Stretch
EsterC=O1730 - 1750Stretch
EsterC-O1150 - 1250Stretch

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. tricliniclabs.com While traditionally used for final product characterization, advancements have enabled its use for in-situ, or real-time, monitoring of reactions. This provides detailed mechanistic and kinetic data without the need for quenching and sampling. s4science.at

For the synthesis of this compound, an in-situ NMR experiment would involve running the reaction within or connected to an NMR spectrometer. By acquiring spectra at regular intervals, it is possible to observe the decrease in signal intensity for reactant peaks and the simultaneous increase in intensity for product peaks. For example, in ¹H NMR, the chemical shifts of protons adjacent to the reacting functional groups would change significantly. By integrating the respective signals, one can calculate the real-time conversion of starting material to product, providing precise kinetic information to optimize reaction conditions such as temperature, catalyst loading, or reaction time. This approach allows for a highly controlled and efficient synthesis process. uzh.ch

Mass Spectrometry for Molecular Weight Verification and Impurity Detection

Mass spectrometry (MS) is an indispensable tool for the analysis of synthetic compounds like this compound. Its primary applications in this context are the precise verification of the molecular weight and the sensitive detection of process-related impurities.

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements. This allows for the unambiguous confirmation of the elemental composition of this compound. The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Furthermore, MS is highly effective in identifying and quantifying impurities that may be present in the final product. These impurities can arise from starting materials, side reactions, or degradation products. By analyzing the mass spectrum for ions other than the target compound, potential impurities can be detected even at very low levels. Tandem mass spectrometry (MS/MS) can be employed to fragment the ions of interest, providing structural information that aids in the identification of unknown impurities.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₈H₁₇NO₂
Monoisotopic Mass159.1259 g/mol
Average Mass159.226 g/mol
[M+H]⁺ (Monoisotopic)160.1332 m/z
[M+Na]⁺ (Monoisotopic)182.1151 m/z

This interactive table allows for a quick reference to the key mass spectrometry data for this compound.

Methods for Chiral Purity Determination

Ensuring the stereochemical integrity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Several analytical techniques are utilized to determine the chiral purity and enantiomeric excess of the compound.

Chiral chromatography is a powerful technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For the analysis of amino acid esters like this compound, derivatization is often performed to enhance volatility (for GC) and improve chromatographic separation and detection (for both GC and HPLC). Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) for GC analysis. The resulting N-trifluoroacetylated derivative can be separated on a chiral capillary column, such as one coated with Chirasil-Val.

In chiral HPLC, a variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and proteins. The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. For this compound, a normal-phase method using a polysaccharide-based column, such as a Chiralpak or Chiralcel column, with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol), would be a common starting point for method development. The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the D- and L-enantiomers.

Table 2: Representative Chiral Chromatography Parameters for Amino Acid Ester Analysis

ParameterChiral GCChiral HPLC
Column Type Capillary with Chiral Stationary Phase (e.g., Chirasil-Val)Polysaccharide-based (e.g., Chiralpak AD-H)
Derivatization Often required (e.g., N-trifluoroacetylation)May not be necessary, but can improve separation
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Hexane/Isopropanol or other suitable solvent mixtures
Detection Flame Ionization Detector (FID)UV Detector
Quantification Peak area integrationPeak area integration

This interactive table provides a comparative overview of typical parameters for chiral GC and HPLC analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral auxiliary reagents. These reagents interact with the enantiomers of the analyte to form diastereomeric species that are distinguishable by NMR. There are two main approaches: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

A classic example of a CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. In its acid chloride form, it reacts with the primary amine of this compound to form diastereomeric amides. The differing spatial arrangements of the phenyl and trifluoromethyl groups of the Mosher's acid moiety relative to the stereocenter of the amino acid ester lead to distinct chemical shifts for nearby protons in the ¹H NMR spectrum. By integrating the signals corresponding to the two diastereomers, the enantiomeric excess can be accurately determined.

Chiral solvating agents, on the other hand, form non-covalent diastereomeric complexes with the enantiomers. These transient interactions are often sufficient to induce chemical shift differences between the enantiomers in the NMR spectrum. For amino acid derivatives, chiral solvating agents based on BINOL (1,1'-bi-2-naphthol) or thiourea (B124793) derivatives have proven effective. The advantage of using CSAs is that the analysis is non-destructive, and no derivatization reaction is required.

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. schmidt-haensch.com When plane-polarized light is passed through a solution containing an enantiomerically pure chiral substance, the plane of polarization is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound. wikipedia.org The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. masterorganicchemistry.com

For this compound, measuring the optical rotation provides a straightforward method to assess its stereochemical purity. The specific rotation of the parent compound, D-2-aminobutyric acid, is reported to be between -19° and -21° (c = 4 in H₂O). sigmaaldrich.com While the tert-butyl ester will have a different specific rotation, the sign of the rotation is expected to be the same (levorotatory, or (-)). A measured optical rotation close to the expected value for the pure D-enantiomer is a strong indicator of high enantiomeric purity. Conversely, a lower-than-expected rotation or a rotation of zero would suggest the presence of the L-enantiomer or a racemic mixture, respectively.

Table 3: Comparison of Chiral Purity Determination Methods

MethodPrincipleAdvantagesDisadvantages
Chiral Chromatography Differential interaction with a chiral stationary phase.High accuracy and precision, can detect trace enantiomeric impurities.Method development can be time-consuming.
NMR with Chiral Auxiliaries Formation of diastereomeric species with distinct NMR signals.Provides structural information, can be non-destructive (with CSAs).May require derivatization, lower sensitivity than chromatography.
Polarimetry Measurement of the rotation of plane-polarized light.Rapid and simple measurement.Less sensitive to small amounts of enantiomeric impurity.

This interactive table summarizes the key features of the primary methods used for determining the chiral purity of this compound.

Computational and Theoretical Frameworks for Understanding H D Abu Otbu Reactivity and Conformation

Quantum Chemical Calculations on Reaction Mechanisms and Transition States Involving H-D-Abu-OtBu

Quantum chemical (QC) calculations, based on solving approximations of the Schrödinger equation, are instrumental in elucidating the mechanisms of chemical reactions. ufl.edu By mapping the potential energy surface, these methods can identify stable molecules (reactants, products, intermediates) and the transition states that connect them. This allows for a quantitative understanding of reaction feasibility and kinetics.

For this compound, QC methods like Density Functional Theory (DFT) can be used to model its participation in reactions such as peptide bond formation or side-chain modifications. Calculations can determine the activation energies required for different pathways, revealing the most likely mechanism. researchgate.net For instance, in an acylation reaction at the primary amine, DFT could be used to calculate the energies of the reactants, the tetrahedral intermediate, and the product, as well as the transition states linking them.

A key application is the analysis of transition states (TS). By calculating the energy and geometry of a TS, researchers can understand the factors that control reaction rates and selectivity. researchgate.net For example, in a reaction involving this compound, comparing the activation energies (ΔG‡) of competing transition states can predict which product will form preferentially. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations for a Model Reaction This table presents hypothetical data to illustrate the typical output of QC calculations for a reaction involving an amino acid ester.

Reaction PathwaySpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Pathway AReactants0.0N/A
Transition State 1 (TS1)+15.7N-C bond forming: 2.1 Å
Product A-5.2N-C bond formed: 1.4 Å
Pathway BReactants0.0N/A
Transition State 2 (TS2)+21.3O-C bond forming: 2.0 Å
Product B-3.1O-C bond formed: 1.5 Å

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Effects

While quantum chemistry is ideal for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of molecules over time. ethz.ch MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how a molecule moves, folds, and interacts with its environment. researchgate.net

For this compound, an MD simulation can map its conformational landscape by sampling the rotational freedom around its single bonds (e.g., the Cα-Cβ bond of the Abu side chain). This analysis identifies the most stable, low-energy conformations and the energy barriers between them. mdpi.com The presence of the D-enantiomer can induce specific conformational preferences in peptides, which MD simulations are well-equipped to explore. nih.gov

Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent effects. By simulating this compound in an explicit water box, one can observe the formation of hydrogen bonds, the structure of the hydration shell, and how the solvent influences the molecule's conformational preferences. mdpi.com The tert-butyl ester group, being bulky and hydrophobic, would have distinct interactions with water compared to the polar amine and carbonyl groups, and MD can capture this dynamic interplay. nih.gov

Table 2: Representative Conformational Dihedral Angles from a Molecular Dynamics Simulation This table shows example data representing the most populated dihedral angles for a D-amino acid derivative in different solvents, as would be determined from an MD simulation.

Dihedral AngleConformation 1 (in Water)Conformation 2 (in Chloroform)Population (%) in Water
Phi (φ)+150°+145°75%
Psi (ψ)-160°+70°60%
Chi1 (χ1)+60° (gauche+)180° (trans)55%

Molecular Modeling of Interactions in Peptide and Protein Conjugates

When this compound is incorporated into a larger molecule, such as a peptide-drug conjugate (PDC), its interactions with other residues and biological targets become critical. nih.govnih.gov Molecular modeling techniques, including molecular docking and MD simulations, are used to predict and analyze these interactions. nih.gov The inclusion of D-amino acids like D-Abu is a common strategy to increase the metabolic stability of peptides against proteases. mdpi.com

Molecular docking can predict the preferred binding orientation of a peptide containing this compound within the active site of a protein. It scores different poses based on factors like shape complementarity and intermolecular forces. Following docking, MD simulations can be used to refine the binding pose and assess the stability of the resulting complex. nih.gov These simulations can reveal the specific hydrogen bonds, van der Waals contacts, and hydrophobic interactions that stabilize the conjugate-protein complex, providing a structural basis for its biological activity.

Table 3: Example Intermolecular Interactions Identified through Molecular Modeling This table illustrates the type of non-covalent interactions between a peptide containing a D-Abu residue and a hypothetical protein receptor, as identified from a simulation.

D-Abu Residue AtomReceptor Residue AtomInteraction TypeAverage Distance (Å)Occupancy (%)
Backbone NHASP-112 Backbone OHydrogen Bond2.985.2
Backbone COGLY-85 Backbone NHHydrogen Bond3.170.5
Side Chain CH3LEU-88 Side ChainVan der Waals3.895.0
Side Chain CH2PHE-115 Aromatic RingHydrophobic4.291.3

Prediction of Stereoselectivity in this compound Mediated Transformations

Understanding and predicting stereoselectivity is a central challenge in organic chemistry. arxiv.org Computational methods, particularly quantum chemical calculations, provide a powerful means to predict the stereochemical outcome of a reaction by analyzing the transition states leading to different stereoisomers.

If this compound were used as a chiral auxiliary or a substrate in a stereoselective transformation, computational chemistry could be used to rationalize the observed outcome. The method involves locating all possible transition state structures for the formation of each stereoisomer (e.g., R,R vs. R,S). The relative free energies (ΔG‡) of these competing transition states are then calculated. nih.gov According to transition state theory, the pathway with the lowest energy barrier will be the fastest and thus lead to the major product. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of roughly 90:10.

This approach allows researchers to build predictive models for diastereoselectivity and enantioselectivity, guiding the design of new catalysts and reaction conditions. nih.gov

Table 4: Illustrative Transition State Energy Comparison for Predicting Diastereoselectivity This table provides a representative comparison of calculated transition state energies for a reaction that can form two different diastereomers, demonstrating how computational results are used to predict stereoselectivity.

Transition StateLeads to ProductElectronic Energy (Hartree)Gibbs Free Energy Correction (Hartree)Relative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio
TS-antianti-product-850.123450.150120.095 : 5
TS-synsyn-product-850.120500.15000+1.8

Future Prospects and Emerging Research Trajectories for H D Abu Otbu Derivatives

Development of Green Chemistry Principles in its Synthesis and Utilization

The application of green chemistry principles to the synthesis and utilization of H-D-Abu-OtBu derivatives is an important area for future research. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product researchgate.netchemmethod.com. Conventional synthesis methods often involve the use of toxic solvents, stoichiometric reagents, and energy-intensive conditions.

Future work could focus on developing more environmentally benign routes to synthesize this compound and its derivatives. This may involve exploring alternative reaction media such as water, supercritical fluids, or deep eutectic solvents, which have shown promise in reducing the environmental impact of chemical processes rsc.orgias.ac.in. The use of heterogeneous catalysts, including nanocatalysts or immobilized enzymes, could facilitate easier separation and recycling, minimizing waste generation scielo.org.mx. Additionally, optimizing reaction conditions to operate at lower temperatures or pressures, and utilizing renewable feedstocks where possible, align with green chemistry tenets ajgreenchem.comrasayanjournal.co.innih.govjchemrev.commdpi.com. Applying these principles to the synthesis of this compound derivatives could lead to more sustainable and cost-effective production methods.

Exploration of Novel Bioconjugation and Chemical Biology Applications

This compound derivatives hold significant potential for exploration in novel bioconjugation and chemical biology applications. Bioconjugation involves the creation of a stable covalent link between a biomolecule (such as a protein, peptide, or nucleic acid) and another molecule, often to impart new functions or facilitate targeting bionordika.nomdpi.com. The amino group present in this compound, even when protected, can be deprotected and utilized for conjugation reactions.

Incorporating this compound as a building block into peptides or peptidomimetics allows for the introduction of a chiral alpha-aminobutyric acid residue, which can influence the structure, stability, and biological activity of the resulting conjugate. Research could explore the use of this compound derivatives in developing targeted delivery systems, where a derivative is linked to a therapeutic agent and a targeting moiety. The unique properties conferred by the D-configuration of the aminobutyric acid residue may offer advantages in terms of metabolic stability or specific interactions with biological targets. Furthermore, this compound derivatives could be functionalized with various probes or tags for use in chemical biology studies, such as investigating protein-protein interactions or tracking biomolecules within living systems bionordika.no. The potential applications extend to areas like neuropharmacology, given the link between amino acids and neurotransmitter systems chemimpex.com.

Integration into Automated Chemical Synthesis Platforms and High-Throughput Methodologies

The integration of this compound derivatives into automated chemical synthesis platforms and high-throughput methodologies represents a key future direction for accelerating discovery and development. Automated synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the efficient and reliable coupling of protected amino acid building blocks iris-biotech.de. As a protected amino acid derivative, this compound is well-suited for use in automated peptide synthesizers chemimpex.com.

Future efforts can focus on optimizing the use of this compound within these platforms, ensuring high coupling efficiency and minimizing side reactions. Furthermore, the development of high-throughput synthesis methods for generating libraries of this compound-containing peptides or other derivatives could significantly speed up the identification of compounds with desired properties rsc.orgaxxam.comdrugtargetreview.comnih.govnih.gov. These high-throughput methodologies can be coupled with high-throughput screening (HTS) techniques to rapidly evaluate the biological activity or other relevant characteristics of the synthesized derivatives axxam.comnih.govnih.gov. This integrated approach, combining automated synthesis and HTS, is crucial for efficient lead discovery in areas such as drug development and materials science.

Design of Next-Generation Chiral Building Blocks with Enhanced Reactivity or Selectivity

Building upon the foundation of this compound as a chiral scaffold, the design of next-generation chiral building blocks with enhanced reactivity or selectivity is a promising avenue. This compound provides a defined chiral center, which is essential for controlling stereochemistry in asymmetric synthesis clemson.eduresearchgate.netsigmaaldrich.com. Future research can explore modifications to the structure of this compound to create novel chiral building blocks with tailored properties.

This could involve introducing different protecting groups to enable orthogonal deprotection strategies, modifying the side chain to incorporate various functional groups, or altering the ester moiety. The goal is to design derivatives that exhibit improved reactivity in specific transformations or enhanced selectivity in asymmetric reactions, leading to higher yields and enantiomeric purity of target molecules. These next-generation chiral building blocks could find applications in the synthesis of complex natural products, pharmaceuticals, and advanced materials, contributing to the development of more efficient and selective synthetic routes researchgate.net.

Q & A

Basic: What experimental design principles should guide the synthesis optimization of H-D-Abu-OtBu to maximize yield and purity?

Answer:
Optimizing synthesis requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial design frameworks like Design of Experiments (DoE) . For example, a central composite design can identify interactions between variables (e.g., reaction time vs. solvent system) that influence byproduct formation. Parallel monitoring via TLC or HPLC ensures real-time purity assessment . Baseline protocols should include error margins for reproducibility, as outlined in standardized chemical methodologies .

Basic: Which spectroscopic and chromatographic techniques are essential for validating this compound’s structural integrity?

Answer:

  • NMR Spectroscopy: Use 1^1H/13^{13}C NMR to confirm stereochemistry and detect impurities (e.g., diastereomer peaks at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight with <1 ppm error to rule out side products .
  • HPLC-PDA: Quantify purity (>98%) and identify UV-active contaminants .
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances confidence in assignments .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data for this compound’s reaction pathways?

Answer:

  • Step 1: Re-examine computational parameters (e.g., solvent model in DFT simulations) against experimental conditions (e.g., DCM vs. THF dielectric constants) .
  • Step 2: Conduct kinetic isotope effect (KIE) studies to validate proposed mechanisms (e.g., nucleophilic vs. radical pathways) .
  • Step 3: Apply Bayesian statistical analysis to quantify uncertainty in computational predictions . Document discrepancies in supplemental materials to guide future studies .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis across laboratories?

Answer:

  • Standardized Protocols: Publish detailed procedures with tolerances (e.g., "stir at 25°C ± 2°C") and impurity thresholds .
  • Interlaboratory Studies: Collaborate to test reproducibility using shared reagents and analytical standards .
  • Root-Cause Analysis: Use Ishikawa diagrams to trace variability sources (e.g., raw material quality, humidity) .

Advanced: How should researchers design stability studies to evaluate this compound under diverse storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via LC-MS at intervals (0, 1, 3, 6 months) .
  • Degradation Kinetics: Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .
  • Container Compatibility: Test leaching from glass vs. polymer vials using ICP-MS for elemental contaminants .

Advanced: What strategies validate the biological relevance of this compound without commercial bias?

Answer:

  • Blinded Assays: Use third-party labs for activity screening (e.g., enzyme inhibition) to avoid confirmation bias .
  • Negative Controls: Include structurally analogous inert compounds (e.g., D-Abu-OtMe) to isolate target-specific effects .
  • Dose-Response Curves: Report EC50_{50}/IC50_{50} values with 95% confidence intervals to quantify potency .

Basic: How can researchers ensure ethical data management in this compound studies?

Answer:

  • Data Management Plans (DMP): Pre-register protocols for synthesis, characterization, and bioassays in repositories like Zenodo .
  • Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data .
  • Conflict of Interest (COI) Declarations: Disclose funding sources and patent applications in all publications .

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